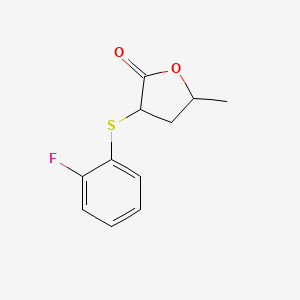
N,N-dimethyl-3-(pyrrolidin-1-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-3-(pyrrolidin-1-ylmethyl)benzenesulfonamide, commonly known as DMPBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPBS belongs to the class of sulfonamide compounds and has been found to possess unique properties that make it a promising candidate for various applications in the field of medicine and biology.
Mecanismo De Acción
DMPBS exerts its therapeutic effects by interacting with various molecular targets in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of cancer, diabetes, and neurodegenerative disorders. DMPBS also modulates the expression of various genes that play a crucial role in the regulation of cellular processes such as apoptosis, cell cycle, and metabolism.
Biochemical and Physiological Effects
DMPBS has been shown to cause various biochemical and physiological effects in the body. It has been found to induce cell death in cancer cells by activating apoptotic pathways and inhibiting cell cycle progression. DMPBS also improves glucose uptake in cells by regulating the expression of glucose transporters. Furthermore, DMPBS reduces oxidative stress and inflammation in the brain by modulating the activity of various enzymes and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMPBS in laboratory experiments is its high potency and selectivity towards specific molecular targets. DMPBS also exhibits low toxicity and minimal side effects, making it a safe and effective compound for use in various assays. However, one of the limitations of using DMPBS is its limited solubility in water, which can affect its bioavailability and efficacy in certain experiments.
Direcciones Futuras
There are several future directions for research on DMPBS. One potential application of DMPBS is in the development of novel anti-cancer therapies. Further studies are needed to elucidate the specific molecular targets and signaling pathways that are affected by DMPBS in cancer cells. Additionally, DMPBS may have potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's disease, which are characterized by oxidative stress and inflammation in the brain. Further research is needed to explore the neuroprotective effects of DMPBS and its potential use as a therapeutic agent for these disorders.
Métodos De Síntesis
The synthesis of DMPBS involves the reaction between 3-bromobenzenesulfonyl chloride and pyrrolidine in the presence of dimethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of DMPBS as the final product. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
DMPBS has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Recent studies have shown that DMPBS exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. DMPBS has also been found to possess anti-diabetic properties by regulating insulin secretion and improving glucose uptake in cells. Furthermore, DMPBS has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N,N-dimethyl-3-(pyrrolidin-1-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-14(2)18(16,17)13-7-5-6-12(10-13)11-15-8-3-4-9-15/h5-7,10H,3-4,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXWSJLHWJHVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7571424.png)
![1H-indazol-7-yl-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7571427.png)


![(4-Methyl-2-propyl-1,3-thiazol-5-yl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7571466.png)
![4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol](/img/structure/B7571472.png)
![N-(3-chloro-2-methylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide;hydrochloride](/img/structure/B7571475.png)
![3-Methyl-5-[[3-(trifluoromethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7571478.png)
![2-[4-(trifluoromethyl)phenyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B7571479.png)
![1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7571485.png)
![5,5-Dimethyl-3-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B7571495.png)
![(E)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-pyridin-3-ylprop-2-enamide](/img/structure/B7571499.png)

![2-Ethoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571513.png)